molecular formula C14H19ClN2O3S2 B4431363 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE

Cat. No.: B4431363
M. Wt: 362.9 g/mol
InChI Key: OOQPWWJKEGIJHE-UHFFFAOYSA-N
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Description

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE is a complex organic compound characterized by the presence of a chlorinated thiophene ring, a sulfonyl group, a piperazine ring, and a cyclopentyl group

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S2/c15-12-5-6-13(21-12)22(19,20)17-9-7-16(8-10-17)14(18)11-3-1-2-4-11/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQPWWJKEGIJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE typically involves multiple steps, starting with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by the sulfonylation of the chlorinated thiophene to form the sulfonyl chloride intermediate. The piperazine ring is then introduced through a nucleophilic substitution reaction, and finally, the cyclopentyl group is attached via a carbonylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis, and purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring may enhance binding affinity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE: Similar structure but with a bromine atom instead of chlorine.

    {4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE: Similar structure but with a methyl group instead of chlorine.

Uniqueness

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE
Reactant of Route 2
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{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOPENTYL)METHANONE

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